4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
CAS No.: 1111236-51-1
Cat. No.: VC6332326
Molecular Formula: C23H16F2N4OS
Molecular Weight: 434.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111236-51-1 |
|---|---|
| Molecular Formula | C23H16F2N4OS |
| Molecular Weight | 434.46 |
| IUPAC Name | 4-[(4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C23H16F2N4OS/c24-17-10-8-15(9-11-17)13-28-21(30)19-6-1-2-7-20(19)29-22(28)26-27-23(29)31-14-16-4-3-5-18(25)12-16/h1-12H,13-14H2 |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)F)CC5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₃H₁₆F₂N₄OS, with a molecular weight of 434.46 g/mol. Its IUPAC name reflects the integration of a quinazolinone scaffold substituted at the 1- and 4-positions with thioether-linked fluorobenzyl groups. Key structural elements include:
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A quinazolin-5(4H)-one core, providing a planar aromatic system.
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A 1,2,4-triazolo[4,3-a]quinazoline fusion, introducing nitrogen-rich heterocyclic character.
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4-Fluorobenzyl and 3-fluorobenzylthio substituents, enhancing lipophilicity and potential target interactions.
Table 1: Fundamental Chemical Properties
Synthesis and Reaction Pathways
| Compound Class | Target Pathogens | MIC Range (µg/mL) | Key Structural Features |
|---|---|---|---|
| Fluoroquinolone hybrids | E. coli, S. aureus, P. aeruginosa | 0.12–1.95 | Fluorobenzyl, triazole core |
| 4-Amino-1,2,4-triazoles | B. subtilis, P. mirabilis | 5–22 | Amino substituents, aryl groups |
Anti-Inflammatory and Anticancer Prospects
Although direct data for this compound are lacking, related triazoloquinazolinones show:
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COX-2 Inhibition: Suppression of prostaglandin synthesis in murine models .
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Apoptosis Induction: Activation of caspase-3/7 pathways in cancer cell lines (IC₅₀: 2–10 µM) .
Analytical Characterization
Spectroscopic Profiling
Rigorous characterization ensures structural fidelity and purity:
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NMR Spectroscopy: ¹H and ¹³C NMR resolve proton environments and carbon frameworks, confirming substituent positions.
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Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.46).
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Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
Table 3: Characterization Techniques and Outcomes
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.2–8.1 (aromatic protons), δ 4.5 (SCH₂) |
| ¹³C NMR | δ 160–165 (C=O), δ 115–135 (aromatic carbons) |
| HRMS | [M+H]⁺ = 435.46 (calculated: 435.46) |
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